N-(1-phenylethyl)Ethanethioamide
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Overview
Description
N-(1-phenylethyl)Ethanethioamide is a thioamide compound characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This compound is part of a broader class of sulfur isologues of carbonyl compounds, which have unique properties and applications in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylethyl)Ethanethioamide typically involves the condensation of an optically pure compound with another compound under specific conditions. One method involves the direct condensation of an optically pure compound in formula (II) and a compound in formula (III) to prepare the target compound . This method is advantageous due to its low production cost, high yield, and minimal environmental pollution, making it suitable for industrial production .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. For example, a two-step synthesis method includes the reaction of 4-aminodiphenylamine with acetophenone in the presence of an acidic catalyst, followed by catalytic hydrogenation . This method ensures high purity and is economically favorable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(1-phenylethyl)Ethanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the thioamide group, which can participate in unique resonance structures .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acidic catalysts for condensation reactions and hydrogen for catalytic hydrogenation . The reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and purity.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, catalytic hydrogenation can produce high-purity N-(1-phenylethyl)-N’-phenyl-1,4-phenylenediamine .
Scientific Research Applications
N-(1-phenylethyl)Ethanethioamide has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactivity of thioamides . In biology, it has applications in understanding hydrogen-bonding interactions and self-disproportionation of enantiomers .
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)Ethanethioamide involves its interaction with molecular targets and pathways influenced by the thioamide group. The thioamide moiety (C=S–N) shows unique properties, such as greater charge transfer from the nitrogen atom to the C=S bonds and a larger rotational barrier of the C=N bond . These properties contribute to the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(1-phenylethyl)Ethanethioamide include thioformamide (methanethioamide), thioacetamide (ethanethioamide), and benzothioamide (benzenecarbothioamide) . These compounds share the thioamide group but differ in their carbon skeletons and substituents.
Uniqueness: this compound is unique due to its specific structure, which includes a phenylethyl group attached to the thioamide moiety. This structure imparts distinct properties and reactivity compared to other thioamides . The compound’s unique resonance structures and interactions make it valuable for various applications in research and industry.
Properties
CAS No. |
64551-88-8 |
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Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
N-(1-phenylethyl)ethanethioamide |
InChI |
InChI=1S/C10H13NS/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) |
InChI Key |
VBKCRGYJCBGCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)C |
Origin of Product |
United States |
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